molecular formula C9H9NO B064843 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) CAS No. 185153-70-2

1-Buten-1-one, 2-(2-pyridinyl)-(9CI)

Cat. No.: B064843
CAS No.: 185153-70-2
M. Wt: 147.17 g/mol
InChI Key: GEECJFMQWDVENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Buten-1-one, 2-(2-pyridinyl)-(9CI) is an α,β-unsaturated ketone featuring a pyridine substituent at the β-position of the butenone backbone.

Properties

CAS No.

185153-70-2

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-2-8(7-11)9-5-3-4-6-10-9/h3-6H,2H2,1H3

InChI Key

GEECJFMQWDVENC-UHFFFAOYSA-N

SMILES

CCC(=C=O)C1=CC=CC=N1

Canonical SMILES

CCC(=C=O)C1=CC=CC=N1

Synonyms

1-Buten-1-one, 2-(2-pyridinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

2-Acetylpyridine (Ethanone, 1-(2-pyridinyl)- (9CI))

  • Structure : A simpler analog lacking the α,β-unsaturation, with a methyl ketone group directly attached to the pyridine ring.
  • Molecular Formula: C₇H₇NO; Molecular Weight: 121.14 g/mol .
  • Applications: Widely used as a flavoring agent (FEMA No. 3251) and in coordination chemistry due to its chelating properties .
  • Key Difference: The absence of the conjugated enone system reduces its reactivity in cycloaddition or Michael addition reactions compared to 1-buten-1-one derivatives .

4-(2-Pyrimidinyl)-2-butanone (9CI)

  • Structure: A butanone derivative with a pyrimidine substituent at the 4-position.
  • Molecular Formula : C₈H₁₀N₂O; Molecular Weight : 150.18 g/mol .

2,3-Butanedione mono(2-pyridinylhydrazone) (9CI)

  • Structure : A diketone derivative functionalized with a pyridinylhydrazone group.
  • Molecular Formula : C₉H₁₁N₃O; CAS : 74158-10-4 .
  • Reactivity: The hydrazone group enables applications in metal coordination and as intermediates in heterocyclic synthesis, diverging from the enone reactivity of 1-buten-1-one derivatives .

Reactivity Profiles

  • Conjugated Systems : The α,β-unsaturated ketone in 1-buten-1-one derivatives facilitates nucleophilic attacks (e.g., Michael additions) and cycloadditions, unlike saturated analogs like 2-acetylpyridine .
  • Pyridine Coordination : Both 1-buten-1-one and 2-acetylpyridine can act as ligands, but the extended conjugation in the former may enhance binding to transition metals .

Research Findings and Gaps

  • Synthetic Challenges: Pyridinyl-substituted enones often require controlled conditions to avoid polymerization or side reactions, as seen in related syntheses .
  • Data Limitations : Direct experimental data on 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) is sparse, necessitating further studies on its synthesis, stability, and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.